molecular formula C11H16O2 B6357949 (2-Isopropyl-4-methoxyphenyl)methanol CAS No. 2121514-42-7

(2-Isopropyl-4-methoxyphenyl)methanol

Cat. No.: B6357949
CAS No.: 2121514-42-7
M. Wt: 180.24 g/mol
InChI Key: ZLIATOFLSPYTJO-UHFFFAOYSA-N
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Description

(2-Isopropyl-4-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, characterized by the presence of an isopropyl group at the second position and a methoxy group at the fourth position on the benzene ring, along with a methanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-4-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Isopropyl-4-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

  • (2-Isopropyl-4-methoxyphenyl)ethanol
  • (2-Isopropyl-4-methoxyphenyl)acetone
  • (2-Isopropyl-4-methoxyphenyl)amine

Uniqueness

(2-Isopropyl-4-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial processes .

Properties

IUPAC Name

(4-methoxy-2-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIATOFLSPYTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251217
Record name Benzenemethanol, 4-methoxy-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-42-7
Record name Benzenemethanol, 4-methoxy-2-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-methoxy-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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